molecular formula C16H24O5 B14623178 Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 58689-32-0

Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Cat. No.: B14623178
CAS No.: 58689-32-0
M. Wt: 296.36 g/mol
InChI Key: OVEHQDXQZFWNBV-UHFFFAOYSA-N
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Description

Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound known for its unique bicyclic structure. This compound is derived from the reaction of furan and maleic anhydride, forming a bicyclic anhydride which is then esterified with butanol. It is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate typically involves a two-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The Diels-Alder reaction is conducted in large reactors, and the esterification process is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid.

    Reduction: Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarbinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with various molecular targets. The compound can undergo hydrolysis to release active intermediates that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is unique due to its specific ester groups, which impart distinct chemical properties and reactivity. Its dibutyl ester groups make it more hydrophobic compared to its dimethyl or diisoamyl counterparts, affecting its solubility and interaction with other molecules.

Properties

CAS No.

58689-32-0

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C16H24O5/c1-3-5-9-19-15(17)13-11-7-8-12(21-11)14(13)16(18)20-10-6-4-2/h7-8,11-14H,3-6,9-10H2,1-2H3

InChI Key

OVEHQDXQZFWNBV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1C2C=CC(C1C(=O)OCCCC)O2

Origin of Product

United States

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